5,10-Bis(4-(benzo[d]thiazol-2-yl)phenyl)-5,10-dihydrophenazine
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Overview
Description
5,10-Bis(4-(benzo[d]thiazol-2-yl)phenyl)-5,10-dihydrophenazine is a complex organic compound that features a phenazine core substituted with benzo[d]thiazol-2-yl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,10-Bis(4-(benzo[d]thiazol-2-yl)phenyl)-5,10-dihydrophenazine typically involves multi-step organic reactions. One common method includes the condensation of 4-(benzo[d]thiazol-2-yl)aniline with phenazine-5,10-dione under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium on carbon, and requires a controlled temperature and inert atmosphere to ensure high yield and purity .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale reactors to handle the increased volume of reactants. Quality control measures are crucial to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5,10-Bis(4-(benzo[d]thiazol-2-yl)phenyl)-5,10-dihydrophenazine can undergo various chemical reactions, including:
Oxidation: The phenazine core can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the phenazine core to its dihydro form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzo[d]thiazol-2-yl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenazine core can yield quinone derivatives, while substitution reactions can introduce various functional groups onto the benzo[d]thiazol-2-yl moieties .
Scientific Research Applications
5,10-Bis(4-(benzo[d]thiazol-2-yl)phenyl)-5,10-dihydrophenazine has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Mechanism of Action
The mechanism of action of 5,10-Bis(4-(benzo[d]thiazol-2-yl)phenyl)-5,10-dihydrophenazine involves its interaction with specific molecular targets and pathways. For instance, its potential anticancer activity may be attributed to its ability to intercalate into DNA, disrupting the replication process and inducing apoptosis in cancer cells. Additionally, its antimicrobial properties may result from its interaction with bacterial cell membranes, leading to cell lysis .
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Compounds like 2-(4-aminophenyl)benzothiazole share structural similarities and exhibit comparable biological activities.
Phenazine Derivatives: Compounds such as phenazine-1-carboxylic acid have similar core structures and are studied for their antimicrobial properties.
Uniqueness
5,10-Bis(4-(benzo[d]thiazol-2-yl)phenyl)-5,10-dihydrophenazine is unique due to the combination of its phenazine core and benzo[d]thiazol-2-yl substituents. This unique structure imparts distinct electronic and steric properties, making it a valuable compound for various applications in scientific research and industry .
Properties
Molecular Formula |
C38H24N4S2 |
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Molecular Weight |
600.8 g/mol |
IUPAC Name |
2-[4-[10-[4-(1,3-benzothiazol-2-yl)phenyl]phenazin-5-yl]phenyl]-1,3-benzothiazole |
InChI |
InChI=1S/C38H24N4S2/c1-7-15-35-29(9-1)39-37(43-35)25-17-21-27(22-18-25)41-31-11-3-5-13-33(31)42(34-14-6-4-12-32(34)41)28-23-19-26(20-24-28)38-40-30-10-2-8-16-36(30)44-38/h1-24H |
InChI Key |
NKIUXMAXCJIOEK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)N4C5=CC=CC=C5N(C6=CC=CC=C64)C7=CC=C(C=C7)C8=NC9=CC=CC=C9S8 |
Origin of Product |
United States |
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